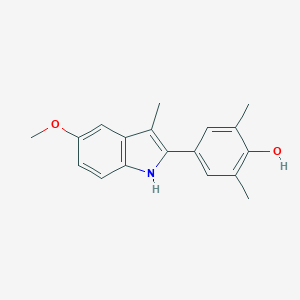

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole

Beschreibung

Eigenschaften

CAS-Nummer |

104007-80-9 |

|---|---|

Molekularformel |

C18H19NO2 |

Molekulargewicht |

281.3 g/mol |

IUPAC-Name |

4-(5-methoxy-3-methyl-1H-indol-2-yl)-2,6-dimethylphenol |

InChI |

InChI=1S/C18H19NO2/c1-10-7-13(8-11(2)18(10)20)17-12(3)15-9-14(21-4)5-6-16(15)19-17/h5-9,19-20H,1-4H3 |

InChI-Schlüssel |

OZFHUMGEWVYBRM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |

Andere CAS-Nummern |

104007-80-9 |

Synonyme |

2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole TZI 41127 TZI-41127 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TZI-41127 involves the reaction of 5-methoxy-3-methylindole with 2,6-dimethylphenol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of TZI-41127 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

TZI-41127 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually performed in acidic or basic media.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of TZI-41127 can yield halogenated derivatives, while oxidation can produce corresponding quinones .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C18H19NO2

- Molecular Weight : 281.3 g/mol

- CAS Number : 104007-80-9

- Density : 1.18 g/cm³

- Boiling Point : 449.8 °C

- Flash Point : 225.8 °C

The compound features a hydroxyl group, methoxy group, and multiple methyl groups attached to a phenyl ring, which contribute to its unique chemical properties and potential biological activities .

Functional Groups

The presence of electron-donating groups such as methoxy and hydroxyl allows for electrophilic aromatic substitution reactions, leading to the formation of various derivatives that may exhibit altered biological properties or enhanced activity.

Pharmacological Potential

Research indicates that Tzi-41127 exhibits significant biological activity, particularly as a 5-lipoxygenase inhibitor. This property suggests its potential role in therapeutic applications related to inflammatory diseases and myocardial injury.

Case Study: Myocardial Injury

A study investigated the effects of Tzi-41127 on occlusion-reperfusion-induced myocardial injury in Beagle dogs. The compound was administered orally at a dose of 30 mg/kg before and after occlusion of the left anterior descending coronary artery. Results showed that the infarct area was significantly reduced in the drug-treated group compared to controls, indicating its protective effects against myocardial injury .

Gene Interactions

Tzi-41127 has been associated with interactions involving specific genes and proteins. These interactions suggest that the compound may influence various signaling pathways relevant to pharmacology. Further research is necessary to elucidate these interactions fully .

Wirkmechanismus

TZI-41127 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation. The molecular targets include the active site of 5-lipoxygenase, and the pathways involved are those related to leukotriene biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Hydroxy and Methyl Groups : The 4-hydroxy-3,5-dimethylphenyl group in TZI-41127 and the CYP2C19 inhibitor from suggests this moiety enhances binding to enzymatic pockets. However, TZI-41127’s indole core likely directs specificity toward 5-LO, whereas the benzofuran analogue targets cytochrome P450 enzymes .

- Fluorine Substitution : The 5-fluoroindole derivatives in exhibit higher melting points (233–250°C) compared to TZI-41127, indicating increased crystallinity due to fluorine’s electronegativity. However, their biological roles remain uncharacterized in the provided evidence.

- Methoxy Groups: TZI-41127’s 5-methoxy group may enhance metabolic stability compared to non-methoxylated indoles, similar to the role of methoxy groups in zileuton .

Functional Comparisons in Inflammation Models

Table 2: Efficacy in Modulating Inflammatory Pathways

- Mechanistic Insights : TZI-41127’s selectivity for 5-LO avoids the compensatory increase in leukotriene production observed with COX inhibitors, making it superior in models where LTB4 is the primary driver of inflammation .

- Synergy with Other Inhibitors : Combined use of TZI-41127 and LTB4 receptor antagonists (e.g., SC-41930) shows additive effects in reducing neutrophil influx, suggesting complementary mechanisms .

Notes and Limitations

Structural vs. Functional Similarities : While TZI-41127 and the CYP2C19 inhibitor from share the 4-hydroxy-3,5-dimethylphenyl group, their divergent cores (indole vs. benzofuran) dictate target specificity.

Data Gaps : Specific IC₅₀ values or pharmacokinetic data for TZI-41127 are absent in the provided evidence, limiting quantitative comparisons with zileuton or clinical candidates.

Therapeutic Potential: TZI-41127’s efficacy in vivo positions it as a candidate for inflammatory diseases, but further studies on toxicity and bioavailability are needed.

Biologische Aktivität

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole, also known as Tzi-41127, is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Tzi-41127 is with a molecular weight of approximately 281.3 g/mol. The compound features a complex indole structure characterized by the presence of hydroxyl, methoxy, and multiple methyl groups. These functional groups contribute to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.3 g/mol |

| CAS Number | 104007-80-9 |

| XLogP3 | 4.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Tzi-41127 primarily functions as a selective inhibitor of the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid, which are mediators of inflammation. By inhibiting 5-LO, Tzi-41127 reduces the production of pro-inflammatory leukotrienes, thereby exerting anti-inflammatory effects.

Key Mechanistic Insights

- Inhibition of Eicosanoid Biosynthesis : Studies have shown that Tzi-41127 selectively modulates eicosanoid biosynthesis in models of inflammation, such as zymosan-induced peritonitis in mice. It was observed that Tzi-41127 significantly reduced the influx of neutrophils and the levels of leukotrienes during inflammatory responses .

- Gene Interaction : Research indicates that Tzi-41127 interacts with specific genes involved in inflammatory pathways, suggesting its potential role in therapeutic applications for conditions like asthma and arthritis .

Biological Activities and Therapeutic Applications

Tzi-41127 has been investigated for various biological activities:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties through its action on leukotriene biosynthesis.

- Potential in Treating Inflammatory Diseases : Tzi-41127 is being explored for its therapeutic potential in treating conditions such as asthma and arthritis due to its ability to inhibit inflammatory mediators .

- Research Applications : Beyond therapeutic uses, Tzi-41127 serves as a valuable tool in scientific research for studying leukotriene pathways and their impact on cellular functions .

Study 1: In Vivo Characterization

In an experimental study involving zymosan-induced inflammation in mice, Tzi-41127 was administered intraperitoneally. The results showed a marked reduction in leukotriene levels and neutrophil influx compared to control groups. This suggests that the compound effectively modulates inflammatory responses through its inhibitory action on 5-lipoxygenase .

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives related to Tzi-41127 were synthesized to explore their biological activity further. These studies highlighted how modifications to the compound's structure could enhance or alter its anti-inflammatory properties, providing insights into optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole?

- Methodological Answer : A common approach involves coupling pre-synthesized indole intermediates with phenolic components. For example, methyl 5-methoxyindole-2-carboxylate derivatives (CAS RN: [128717-77-1]) can serve as precursors for functionalization at the indole ring. Reaction conditions may include acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in dichloromethane) and subsequent purification via solvent extraction and recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Assign methoxy (δ ~3.8–4.0 ppm) and hydroxy protons (broad signal at δ ~5.0 ppm). Aromatic protons in the indole and phenolic rings appear in δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) confirms molecular ion peaks (e.g., m/z 295 for C₁₉H₂₁NO₂) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, and N percentages .

Q. How can researchers source high-purity precursors for synthesis?

- Methodological Answer : Commercially available reagents like 7-methoxyindole-3-carboxylic acid (CAS RN: [128717-77-1], >97% purity) and 3-formylindole derivatives are viable starting materials. Reputable suppliers (e.g., Kanto Reagents) provide batch-specific purity data and CAS RN verification .

Q. What solvents and reaction conditions are optimal for solubility and stability?

- Methodological Answer : The compound’s methoxy and hydroxy groups enhance solubility in polar aprotic solvents (e.g., DCM, DMF). Stability tests under inert atmospheres (N₂/Ar) are recommended to prevent oxidation of phenolic groups .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography (as in ethyl indole carboxylate derivatives) provides definitive structural confirmation .

Q. What strategies improve reaction yields in large-scale synthesis?

- Methodological Answer : Optimize catalyst loading (e.g., 0.1–0.3 eq p-toluenesulfonic acid) and reaction time (3–5 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield reproducibility .

Q. How to evaluate the compound’s potential bioactivity in vitro?

- Methodological Answer : While direct data is limited, analogous indole derivatives show pharmacological activity. Design assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols. Validate results with triplicate experiments and dose-response curves .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.